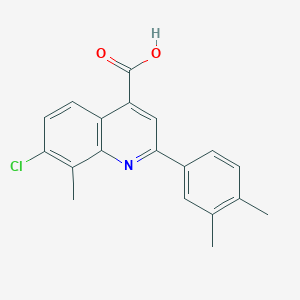

7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid

CAS No.: 862661-16-3

Cat. No.: VC2025072

Molecular Formula: C19H16ClNO2

Molecular Weight: 325.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 862661-16-3 |

|---|---|

| Molecular Formula | C19H16ClNO2 |

| Molecular Weight | 325.8 g/mol |

| IUPAC Name | 7-chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C19H16ClNO2/c1-10-4-5-13(8-11(10)2)17-9-15(19(22)23)14-6-7-16(20)12(3)18(14)21-17/h4-9H,1-3H3,(H,22,23) |

| Standard InChI Key | PQJXCQMMSKMAMH-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O)C |

| Canonical SMILES | CC1=C(C=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O)C |

Introduction

Structural Characteristics and Basic Properties

7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid is characterized by a quinoline core with multiple functional groups. These include a carboxylic acid moiety at the 4-position, a chlorine atom at the 7-position, a methyl group at the 8-position, and a 3,4-dimethylphenyl substituent at the 2-position. This specific substitution pattern contributes to its unique physicochemical properties and reactivity profile.

Basic Identification Data

The compound possesses the following identification parameters:

| Parameter | Value |

|---|---|

| CAS Number | 862661-16-3 |

| Molecular Formula | C₁₉H₁₆ClNO₂ |

| Molecular Weight | 325.8 g/mol |

| IUPAC Name | 7-chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C19H16ClNO2/c1-10-4-5-13(8-11(10)2)17-9-15(19(22)23)14-6-7-16(20)12(3)18(14)21-17/h4-9H,1-3H3,(H,22,23) |

| Standard InChIKey | PQJXCQMMSKMAMH-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O)C |

The structure consists of a quinoline scaffold with specific substitution patterns that differentiate it from other related quinoline derivatives.

Structural Features

The compound's structure can be divided into several key components:

These structural features collectively contribute to the compound's chemical behavior, reactivity, and potential biological activities.

Physical and Chemical Properties

| Property | Expected Value/Characteristic |

|---|---|

| Physical State | Solid at room temperature |

| Appearance | Crystalline powder, likely white to off-white |

| Solubility | Poor solubility in water; better solubility in organic solvents such as DMSO, DMF, methanol |

| Melting Point | Expected to be over 200°C based on similar compounds |

| Log P | Likely between 3-4 (lipophilic) |

| pKa | Approximately 3-4 for the carboxylic acid moiety |

The presence of the carboxylic acid group contributes to its acidic character, while the aromatic systems and hydrophobic substituents (chlorine, methyl groups, and dimethylphenyl) increase its lipophilicity.

Applications and Research Relevance

Applications in Chemical Research

The compound's utility extends beyond potential biological applications:

-

Building Block in Organic Synthesis: The carboxylic acid moiety provides a versatile handle for further functionalization

-

Ligand Chemistry: The nitrogen atom in the quinoline core and the carboxylic acid group could potentially coordinate with metals, making it useful in coordination chemistry

-

Structure-Activity Relationship Studies: Valuable for understanding how specific substitution patterns affect biological activity and physicochemical properties.

Comparative Analysis with Structurally Related Compounds

Structural Analogs

Several structurally related compounds can be compared to 7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid to better understand its unique properties:

| Compound | CAS Number | Key Structural Differences |

|---|---|---|

| 7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid | 725244-73-5 | Different position of one methyl group on the phenyl ring (2,4- vs. 3,4-) |

| 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid | 500356-69-4 | Contains a 4-chlorophenyl instead of 3,4-dimethylphenyl group |

| 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid | 588711-30-2 | Contains a 4-ethylphenyl instead of 3,4-dimethylphenyl group |

| 7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | 436096-55-8 | No chlorine at position 7; different substitution pattern |

| 7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carboxylic acid | 724749-36-4 | Different position of methyl groups on the phenyl ring (2,5- vs. 3,4-) |

These structural variations can significantly impact the compounds' physicochemical properties, including solubility, lipophilicity, and potential biological activities .

Impact of Structural Variations

Specific substitution patterns can significantly affect the properties and potential applications of these compounds:

-

Position of Substituents on the Phenyl Ring: Different positions of methyl groups (e.g., 3,4- vs. 2,4- vs. 2,5-) can alter the electronic distribution, affecting the compound's reactivity and binding properties

-

Nature of Substituents: Replacing methyl groups with other groups (e.g., chlorine, ethyl) changes the electronic and steric properties

-

Core Structure Modifications: Changes to the quinoline core itself (e.g., addition of hydroxyl groups) can dramatically alter the compound's properties and reactivity

These structure-activity relationships are crucial for understanding how to optimize these compounds for specific applications .

Analytical Methods for Identification and Characterization

Spectroscopic Methods

Various spectroscopic techniques can be employed to characterize 7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for:

-

Aromatic protons of the quinoline core and phenyl ring

-

Methyl groups (typically as singlets around 2-2.5 ppm)

-

Carboxylic acid proton (broad singlet, often around 12-13 ppm)

-

-

¹³C NMR would reveal the carbon framework, including the carbonyl carbon (typically around 165-175 ppm)

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption for the carboxylic acid group (O-H stretch around 3000-2500 cm⁻¹, C=O stretch around 1700 cm⁻¹)

-

Aromatic C=C stretching vibrations (1600-1400 cm⁻¹)

-

C-Cl stretching (around 750-700 cm⁻¹)

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z 325 (corresponding to the molecular weight)

-

Fragmentation pattern providing structural information.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume